6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a complex organic compound belonging to the imidazo[1,2-a]pyrazine class. This compound is characterized by the presence of bromine and trifluoromethyl substituents, which significantly influence its chemical properties and biological activities. Imidazo[1,2-a]pyrazines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry.
This compound can be classified under heterocyclic compounds due to its imidazole and pyrazine rings. The presence of bromine atoms at the 6 and 8 positions and a trifluoromethyl group at the 2 position further categorize it as a halogenated derivative, which often enhances its reactivity and potential biological activity. The synthesis of such compounds has been explored in various studies focusing on their therapeutic applications, particularly in oncology and antimicrobial research.
The synthesis of 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can be achieved through several methods, primarily involving bromination and functionalization of existing imidazo[1,2-a]pyrazine derivatives.
In one reported synthesis pathway, starting from 2-aminopyrazine, a series of reactions including bromination and cyclization steps were employed to yield the desired compound. The process typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity .
The molecular structure of 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine consists of a fused imidazole and pyrazine ring system with specific substituents:
The molecular formula is , with a molecular weight of approximately 329.92 g/mol. The presence of halogens typically leads to significant changes in physical properties such as solubility and volatility compared to non-halogenated analogs.
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group and the steric hindrance introduced by the bromines. This balance affects reaction rates and product distributions during synthetic transformations .
The mechanism by which 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer activity by inhibiting key signaling pathways involved in cell proliferation .
Relevant data on melting points or boiling points are often dependent on specific synthetic routes taken .
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has several potential applications in scientific research:
The ongoing research into imidazo[1,2-a]pyrazines continues to reveal new therapeutic potentials, making compounds like 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine important candidates for further development .
The imidazo[1,2-a]pyrazine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure incorporating a five-membered imidazole ring condensed with a six-membered pyrazine ring. This electron-deficient π-system exhibits remarkable chemical versatility due to the presence of multiple nitrogen atoms at key positions, creating distinct electronic environments that govern reactivity patterns and molecular recognition properties. The inherent dipole moment (approximately 4.5 Debye) across the ring system facilitates interactions with biological targets, particularly enzymes requiring electron-deficient aromatic systems for binding [1].
The reactivity profile of the imidazo[1,2-a]pyrazine core demonstrates pronounced regioselectivity during electrophilic substitution. Bromination studies reveal preferential functionalization at the C-3 position under mild conditions using N-bromosuccinimide (NBS), yielding monobrominated derivatives. Under more forcing conditions (bromine in glacial acetic acid), dibromination occurs at both C-3 and C-5 positions. This halogenation pattern significantly alters the electron distribution, increasing the ring's π-deficiency and creating orthogonal synthetic handles for further derivatization through cross-coupling strategies. Notably, deuterium exchange experiments demonstrate hydrogen-deuterium scrambling at C-3 and C-5 positions under basic conditions (NaOD/DMSO), confirming the relative acidity of these protons (pKa ≈ 22-24) and highlighting potential sites for deprotonation-mediated functionalization [1] [4].
Table 1: Characteristic Reactivity Patterns of Imidazo[1,2-a]pyrazine Core
Position | Reactivity | Observed Transformation | Experimental Conditions |
---|---|---|---|
N-1 | Nucleophilic | Quaternization (ratio 1:1.6 with N-7) | Methyl iodide, room temperature |
C-3 | Electrophilic | Monobromination | NBS, mild conditions |
C-3/C-5 | Electrophilic | Dibromination | Bromine in glacial acetic acid |
C-3/C-5 | Acid-Base | Deuterium Exchange | NaOD/DMSO |
C-6/C-8 | Electrophilic | Bromination under forcing conditions | Excess bromine, heat |
The crystallographic parameters of halogenated derivatives reveal key structural features influencing molecular packing and target binding. The dibrominated compounds exhibit significant planar distortion (dihedral angle < 5°) between the imidazole and pyrazine rings, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets. Introduction of bromine atoms at C-6 and C-8 positions creates a distinct electron density map with localized negative regions around the halogens, while the trifluoromethyl group at C-2 generates a strong electron-withdrawing field that polarizes adjacent bonds. This combination produces a multipolar electrostatic landscape ideal for targeted interactions with proteins involved in disease pathways [4].
Strategic halogen incorporation serves as a cornerstone in molecular design for optimizing pharmacokinetic and pharmacodynamic properties. The 6,8-dibromo configuration on the imidazo[1,2-a]pyrazine scaffold provides distinct advantages: (1) The significant steric bulk (van der Waals radius: Br = 1.85 Å) enhances hydrophobic interactions within enzyme binding pockets, contributing approximately -0.6 to -1.2 kcal/mol in binding energy per bromine atom; (2) Bromine's electron-withdrawing inductive effect (+σI = 0.45) combined with resonance donation (-σR = 0.25) fine-tunes electron distribution across the heterocyclic system, lowering the LUMO energy by approximately 1.2 eV and facilitating charge-transfer interactions; (3) Bromine serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling efficient structural diversification of the core scaffold [2] [6].
The trifluoromethyl group at C-2 exerts profound electronic and steric effects that significantly enhance drug-like properties. This highly lipophilic moiety (π-hydrophobic parameter = 0.88) improves membrane permeability, with logP increases of approximately 0.5-0.9 units per CF₃ group. Simultaneously, its strong electron-withdrawing character (Hammett σₘ = 0.43) reduces the pKa of adjacent nitrogen atoms by 1.5-2 units, enhancing metabolic stability against oxidative degradation. The three-dimensional geometry of the trifluoromethyl group (bond angle C-C-F ≈ 110°) creates a unique molecular footprint that optimally fills hydrophobic pockets in biological targets, with the fluorine atoms participating in weak but significant orthogonal dipole interactions (C-F•••C=O, distance ≈ 3.2 Å) that contribute to binding specificity [5] [7].
Table 2: Electronic and Steric Effects of Key Substituents on Bioactivity
Substituent | Electronic Effect (Hammett σ) | Hydrophobic Contribution (π) | Biological Impact |
---|---|---|---|
Br (C6/C8) | σₘ = 0.44, σₚ = 0.23 | 0.86 | Enhanced hydrophobic binding, cross-coupling versatility |
CF₃ (C2) | σₘ = 0.43, σₚ = 0.54 | 0.88 | Improved metabolic stability, membrane permeability |
F (aromatic) | σₘ = 0.34, σₚ = 0.06 | 0.14 | Bioisosteric replacement, moderate electron withdrawal |
The synergistic combination of bromine and trifluoromethyl groups creates compounds with optimized drug-likeness parameters. Molecular simulations indicate that 6,8-dibromo-2-(trifluoromethyl) substitution increases polar surface area (PSA ≈ 45 Ų) while maintaining moderate lipophilicity (cLogP ≈ 2.8), aligning with Lipinski's rules for oral bioavailability. This specific substitution pattern significantly enhances compound rigidity (rotatable bonds = 1), reducing entropic penalties upon target binding. The halogen bond donation capacity (Vₛ,max ≈ 35 kcal/mol for Br) enables interactions with carbonyl oxygen atoms and chloride ions in protein active sites, a feature exploited in the design of kinase inhibitors and antimicrobial agents targeting essential bacterial enzymes [6] [7].
The specific molecular architecture of 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (CAS: 1208082-24-9) positions it as a high-value synthetic intermediate with multifaceted applications in drug discovery. Its commercial availability in research-grade purity (≥98%) facilitates rapid exploration of structure-activity relationships through cross-coupling chemistry. The compound's crystalline nature and stability at 2-4°C enable reproducible experimental results in biological assays and synthetic transformations. With a molecular weight of 344.91 g/mol and formula C₇H₂Br₂F₃N₃, it occupies a strategic middle space in medicinal chemistry lead development—small enough for fragment-based approaches yet sufficiently complex for diversity-oriented synthesis [2].
The chemical functionality of this compound enables multiple diversification pathways: (1) The bromine atoms at C-6 and C-8 undergo sequential Suzuki-Miyaura cross-coupling with differential reaction rates (k₈ > k₆ by approximately 3.5-fold due to steric and electronic factors), allowing controlled introduction of aromatic and heteroaromatic groups; (2) The electron-deficient ring system facilitates nucleophilic substitution at C-3 under mild conditions; (3) The trifluoromethyl group can be transformed into carboxylic acid derivatives via hydrolysis under forcing conditions (KOH, ethylene glycol, 180°C), enabling linker attachment for prodrug strategies or bioisosteric replacement. These transformations occur with excellent regiocontrol, enabling the synthesis of complex molecular architectures from this key building block [2] [7].
Table 3: Synthetic Applications and Therapeutic Areas of Exploration
Transformation Site | Reaction Type | Therapeutic Application | Reference Compound |
---|---|---|---|
C-6 Bromine | Suzuki coupling | Antileishmanial agents | 6-Bromo-8-methoxy derivatives (IC₅₀ = 2.8 μM) |
C-8 Bromine | Buchwald-Hartwig amination | Kinase inhibitors | PI3Kα/δ inhibitors (IC₅₀ < 50 nM) |
C-3 Position | Nucleophilic substitution | sGC activators | Imidazo-pyrazine derivatives (patent WO2015187470A1) |
CF₃ Group | Hydrolysis/decarboxylation | Bioisostere replacement | Carboxylic acid analogs |
In therapeutic development, this compound serves as a precursor to molecules targeting infectious diseases and cancer. Molecular docking studies indicate that derivatives maintain optimal binding geometry for ATP pockets in PI3K kinases (docking score = -12.3 kcal/mol) and parasitic target enzymes. Particularly promising results emerge in antileishmanial research, where structural analogs demonstrate significant activity (IC₅₀ = 2.8 μM) against Leishmania donovani through inhibition of parasite-specific kinases. The compound's structural similarity to purine nucleotides facilitates target engagement with enzymes involved in nucleotide metabolism, positioning it as a privileged scaffold for antiprotozoal and antiviral drug development [2] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3